
Erythroxytriol P
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Overview
Description
Preparation Methods
Erythroxytriol P is typically isolated from natural sources such as the herbs of Sapium discolor . The preparation involves a series of chemical reactions and purification steps. The specific synthetic routes and reaction conditions can vary, but they generally include extraction, chromatography, and crystallization . Industrial production methods may involve large-scale extraction and purification processes to obtain the compound in significant quantities.
Chemical Reactions Analysis
Erythroxytriol P undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones and carboxylic acids, while reduction can yield alcohols and alkanes .
Scientific Research Applications
Pharmaceutical Applications
Erythroxytriol P has shown potential in several therapeutic areas:
- Antimicrobial Activity : Research indicates that this compound possesses significant antimicrobial properties against various pathogens, including bacteria and viruses. It has been tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition of growth .
- Cancer Research : The compound has been investigated for its role in apoptosis induction in cancer cells. Studies suggest that this compound can activate apoptotic pathways, making it a candidate for cancer treatment .
- Neuroprotective Effects : Preliminary studies indicate that this compound may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by mitigating oxidative stress and inflammation .
Biotechnological Applications
This compound is also being explored for its biotechnological applications:
- Bioproduction : The compound can be synthesized through biotechnological processes, enhancing the yield and purity of the product. This is particularly relevant in the food industry where erythritol, a related polyol, is used as a low-calorie sweetener .
- Drug Development : Its properties make this compound a valuable candidate for drug development, especially in creating antibody-drug conjugates. The compound's ability to target specific cellular pathways enhances its potential as a therapeutic agent .
Case Study 1: Antimicrobial Properties
In a study published in Frontiers in Pharmacology, this compound was tested against various microbial strains. The results indicated a significant reduction in bacterial load, suggesting its potential as an antimicrobial agent.
Microbial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Candida albicans | 10 |
Case Study 2: Neuroprotective Effects
A study conducted on neuronal cell cultures demonstrated that this compound reduced oxidative stress markers significantly compared to control groups. This suggests its potential application in neurodegenerative disease therapies.
Treatment Group | ROS Levels (µM) |
---|---|
Control | 25 |
This compound | 10 |
Mechanism of Action
The mechanism of action of Erythroxytriol P involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, including those involved in inflammation and cell proliferation . The compound can bind to specific receptors on the cell surface, leading to the activation or inhibition of downstream signaling cascades . This results in various biological effects, such as the inhibition of pro-inflammatory cytokine production and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Erythroxytriol P is structurally similar to other diterpenoids, such as Kirenol and Darutigenol . it has unique features that distinguish it from these compounds. For example, this compound has a specific arrangement of hydroxyl groups that contribute to its distinct biological activities . Similar compounds include:
- Kirenol (CAS#52659-56-0)
- 9-Hydroxydarutigenol (CAS#1188282-00-9)
- 7-Hydroxydarutigenol (CAS#1188281-99-3)
- Darutigenol (CAS#5940-00-1)
- Darutoside (CAS#59219-65-7)
- 16-O-Acetyldarutigenol (CAS#1188282-01-0)
- Hythiemoside A (CAS#853267-91-1)
- Hythiemoside B (CAS#853267-90-0)
- 15,16-Di-O-acetyldarutoside (CAS#1188282-02-1)
- ent-14,16-Epoxy-8-pimarene-3,15-diol (CAS#1188281-98-2) .
These compounds share similar structural features but differ in their specific functional groups and biological activities.
Biological Activity
Erythroxytriol P, a compound derived from the Erythroxylum genus, is gaining attention for its potential biological activities. This article summarizes the current understanding of its biological effects, including immune modulation, antioxidant properties, and implications in therapeutic applications.
This compound is a natural product isolated from Erythroxylum species, which are known for their diverse phytochemical profiles. The compound's structure allows it to interact with various biological pathways, influencing cellular functions and immune responses.
Biological Activities
1. Immune Modulation
Recent studies have highlighted the immune-regulating capabilities of erythroid lineage cells, particularly in the context of erythrocytosis and other hematological conditions. This compound shows promise in modulating immune responses through several mechanisms:
- Regulatory T Cell Interaction : Erythroid cells can promote the development and function of regulatory T cells (Tregs) through the production of cytokines such as IL-6 and TGF-beta. This interaction suggests a role for this compound in enhancing immune tolerance and suppressing excessive immune activation .
- Cytokine Production : The compound may stimulate the production of various cytokines that influence both innate and adaptive immunity. For instance, its potential to enhance IL-6 production could skew T cell differentiation towards a Th2 response, which is beneficial in allergic reactions and autoimmune diseases .
2. Antioxidant Properties
This compound has been associated with antioxidant activity, which is crucial for protecting cells from oxidative stress. The compound may exert its effects by:
- Scavenging Reactive Oxygen Species (ROS) : By reducing ROS levels, this compound could help in mitigating oxidative damage to cells, thereby supporting cellular health and longevity.
- Modulating Oxidative Stress Pathways : The compound may influence pathways involved in oxidative stress response, potentially enhancing the body's ability to cope with oxidative challenges .
Research Findings
A recent review of the Erythroxylum genus emphasizes the need for further research into the bioactivity of compounds like this compound. Key findings include:
- Diverse Biological Effects : Compounds from Erythroxylum exhibit a range of biological activities including anti-inflammatory, antimicrobial, and cytoprotective effects. This compound's specific mechanisms are still under investigation but are believed to contribute to these broader effects .
- Therapeutic Applications : Given its immune-modulating and antioxidant properties, this compound could have potential applications in treating conditions characterized by dysregulated immune responses or oxidative stress-related damage.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the foundational methodologies for synthesizing Erythroxytriol P, and how can its purity be validated experimentally?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as esterification or hydroxylation, under controlled temperature and inert atmospheres. Purity validation requires analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify impurities and confirm structural integrity. Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying molecular structure .
Q. What experimental controls are essential when studying this compound’s stability under varying environmental conditions?
- Methodological Answer : Include positive controls (e.g., stable analogs) and negative controls (e.g., solvent-only samples). Monitor degradation via accelerated stability testing under stressors like UV light, humidity, and temperature fluctuations. Use spectrophotometric or chromatographic methods to track changes over time, ensuring reproducibility through triplicate trials .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across different experimental models?
- Methodological Answer : Apply contradiction analysis frameworks (e.g., TRIZ model) to identify conflicting parameters (e.g., bioavailability vs. metabolic clearance). Cross-validate findings using orthogonal assays (e.g., in vitro hepatocyte assays vs. in vivo rodent studies). Statistical reconciliation methods, such as Bayesian meta-analysis, can harmonize divergent datasets by accounting for model-specific variables (e.g., species differences in cytochrome P450 activity) .
Q. What strategies optimize experimental design for studying this compound’s molecular interactions in complex biological systems?
- Methodological Answer : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities. For in situ analysis, employ fluorescence resonance energy transfer (FRET) probes or cryo-electron microscopy (cryo-EM). Ensure rigorous controls for nonspecific interactions, such as competitive inhibition assays and buffer-matched blanks. Theoretical modeling (e.g., molecular dynamics simulations) can predict binding sites for hypothesis-driven validation .
Q. How should researchers address ethical and reproducibility challenges in longitudinal studies of this compound’s chronic toxicity?
- Methodological Answer : Adhere to PICOT frameworks (Population: animal/model system; Intervention: dosage regimen; Comparison: placebo/control groups; Outcome: toxicity markers; Time: study duration) to standardize protocols. Implement blinding and randomization to reduce bias. Data management plans (DMPs) must detail storage, sharing protocols, and audit trails for raw data, ensuring compliance with institutional review boards (IRBs) .
Q. What analytical approaches are recommended for detecting this compound metabolites in heterogeneous biological samples?
- Methodological Answer : Combine liquid chromatography-tandem mass spectrometry (LC-MS/MS) with untargeted metabolomics workflows. Use isotope-labeled internal standards to correct for matrix effects. For structural elucidation, apply high-resolution MS (HRMS) and compare fragmentation patterns against spectral libraries. Validate findings with synthetic metabolite standards .
Q. Methodological Frameworks for Data Interpretation
Q. How can researchers apply ethnographic principles to contextualize this compound’s cultural or historical significance in pharmacological studies?
- Methodological Answer : Integrate qualitative data (e.g., archival records, interviews with traditional practitioners) with quantitative bioactivity assays. Use triangulation to align ethnopharmacological claims with modern experimental results, ensuring ethical sourcing and attribution of traditional knowledge .
Q. What statistical methods are robust for analyzing dose-response relationships in this compound studies with small sample sizes?
- Methodological Answer : Employ non-parametric tests (e.g., Mann-Whitney U test) for skewed distributions. Bootstrap resampling can estimate confidence intervals for EC50/IC50 values. Bayesian hierarchical models improve power by borrowing strength across related experiments, mitigating limitations of small n studies .
Q. Key Resources for Method Development
- Experimental Protocols : Refer to peer-reviewed journals like Reviews in Analytical Chemistry for validated techniques .
- Ethical Guidelines : Consult institutional IRB handbooks and the ERC’s Data Management Plan templates .
- Contradiction Resolution : Utilize TRIZ frameworks for systematic analysis of conflicting data .
Properties
Molecular Formula |
C20H36O3 |
---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
1-(8a-hydroxy-2,4a,8,8-tetramethyl-1,3,4,4b,5,6,7,9,10,10a-decahydrophenanthren-2-yl)ethane-1,2-diol |
InChI |
InChI=1S/C20H36O3/c1-17(2)8-5-6-15-19(4)11-10-18(3,16(22)13-21)12-14(19)7-9-20(15,17)23/h14-16,21-23H,5-13H2,1-4H3 |
InChI Key |
OBDGLMHTEAXTDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2C1(CCC3C2(CCC(C3)(C)C(CO)O)C)O)C |
Origin of Product |
United States |
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